molecular formula C30H30N4O7 B8254429 Fmoc-ggfg-OH

Fmoc-ggfg-OH

Cat. No.: B8254429
M. Wt: 558.6 g/mol
InChI Key: LCOCGQVZUSLQJD-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-ggfg-OH is a useful research compound. Its molecular formula is C30H30N4O7 and its molecular weight is 558.6 g/mol. The purity is usually 95%.
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Biological Activity

Fmoc-GGFG-OH , a fluorine-modified peptide with the chemical structure Fmoc-Gly-Gly-Phe-Gly-OH, has garnered significant attention in the fields of biochemistry and medicinal chemistry due to its versatile biological applications. This article explores its biological activity, focusing on its role in peptide synthesis, drug delivery systems, bioconjugation studies, and protein engineering.

Overview of this compound

This compound is primarily recognized for its function as a protease-cleavable linker in antibody-drug conjugates (ADCs). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective moiety that ensures the integrity of peptide chains during synthesis, while the GGFG sequence provides flexibility and stability, critical for various biological interactions .

1. Peptide Synthesis

This compound is extensively utilized in solid-phase peptide synthesis (SPPS) . The Fmoc group allows for the stepwise assembly of peptides by providing a temporary protective layer that can be easily removed under basic conditions. This method is crucial for constructing complex peptides that are vital for research and therapeutic purposes .

2. Drug Delivery Systems

Research indicates that this compound can be employed to create targeted drug delivery systems. By conjugating therapeutic agents to this peptide, researchers can enhance the specificity and efficacy of drug delivery to targeted cells or tissues, particularly in cancer treatment . This approach minimizes systemic toxicity while maximizing therapeutic effects.

3. Bioconjugation Studies

In bioconjugation, this compound serves as a bridging molecule to connect peptides with diverse entities such as fluorescent dyes or pharmaceuticals. Its inherent properties facilitate stable interactions, allowing for effective monitoring of biological processes both in vitro and in vivo . The flexibility provided by the GGFG sequence enhances the linker’s performance in various experimental setups.

4. Protein Engineering

This compound plays a pivotal role in protein engineering efforts aimed at modifying protein structures to improve their functionality. By integrating this peptide into proteins, researchers can investigate its effects on protein folding, stability, and enzymatic activity, which are essential for developing novel biopharmaceuticals .

Case Study: In Vivo Efficacy

A study highlighted the use of tandem-cleavage linkers similar to this compound in ADCs targeting non-Hodgkin lymphoma. The results demonstrated that ADCs incorporating these linkers achieved significant tumor volume reduction and complete responses in treated mice . This underscores the potential of using such linkers for enhancing therapeutic efficacy in cancer treatments.

Stability and Release Studies

Research assessing the stability of ADCs with various linkers found that those with dipeptide linkers like Val-Cit showed favorable release profiles when exposed to proteolytic enzymes such as cathepsin B. These findings suggest that modifications akin to those seen with this compound can improve the stability and efficacy of drug conjugates in therapeutic applications .

Comparative Analysis of Linker Types

Linker Type Stability Release Rate Therapeutic Application
This compoundHighModerateTargeted drug delivery
Val-CitModerateFastCancer therapy via ADCs
Tandem-cleavageHighVariableEnhanced efficacy in tumor models

Properties

IUPAC Name

2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O7/c35-26(31-16-27(36)34-25(29(39)32-17-28(37)38)14-19-8-2-1-3-9-19)15-33-30(40)41-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,35)(H,32,39)(H,33,40)(H,34,36)(H,37,38)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOCGQVZUSLQJD-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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